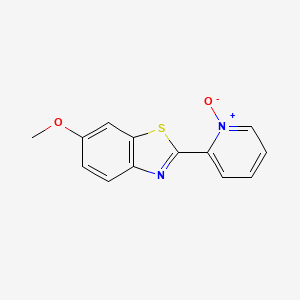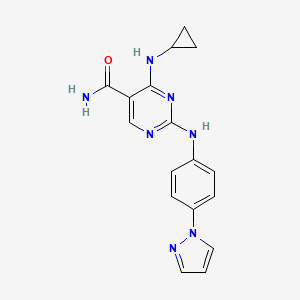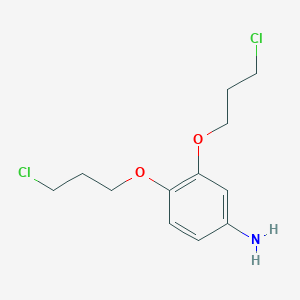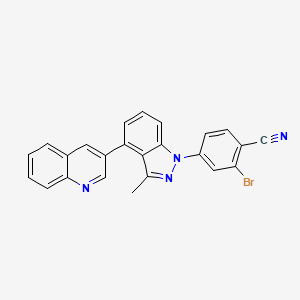
6-Methoxy-2-(1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methoxy-2-(1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole is a complex organic compound with a unique structure that combines a benzothiazole ring with a pyridinium ion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2-(1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole typically involves the reaction of 2-aminothiophenol with 2-chloropyridine N-oxide under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.
化学反応の分析
Types of Reactions
6-Methoxy-2-(1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the pyridinium ion to a pyridine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Pyridine derivatives.
Substitution: Various substituted benzothiazole derivatives.
科学的研究の応用
6-Methoxy-2-(1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe for detecting specific biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 6-Methoxy-2-(1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
2-Methoxy-1-oxidopyridin-1-ium: A related compound with a similar pyridinium ion structure.
Benzothiazole derivatives: Compounds with a benzothiazole ring, such as 2-aminobenzothiazole and 2-mercaptobenzothiazole.
Uniqueness
6-Methoxy-2-(1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole is unique due to its combination of a methoxy group, a pyridinium ion, and a benzothiazole ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
特性
分子式 |
C13H10N2O2S |
|---|---|
分子量 |
258.30 g/mol |
IUPAC名 |
6-methoxy-2-(1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole |
InChI |
InChI=1S/C13H10N2O2S/c1-17-9-5-6-10-12(8-9)18-13(14-10)11-4-2-3-7-15(11)16/h2-8H,1H3 |
InChIキー |
DURQSANXEFFZMU-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)N=C(S2)C3=CC=CC=[N+]3[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,5-dichloro-2-N-[2-(dimethylamino)ethyl]benzene-1,2-diamine](/img/structure/B13868970.png)






![2-[(3,4-Dichlorophenyl)methyl]-3-methylbutanoic acid](/img/structure/B13869014.png)



phosphane](/img/structure/B13869044.png)


